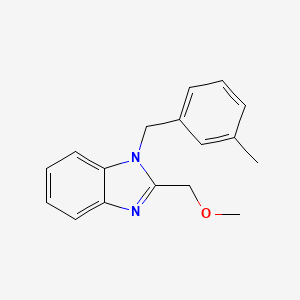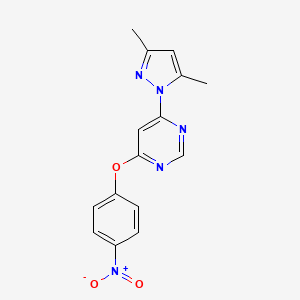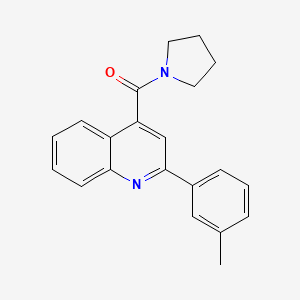
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole, also known as MMMB, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process, and its mechanism of action involves binding to specific targets in the body, leading to various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole involves binding to specific targets in the body, including DNA, enzymes, and receptors. 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell growth and proliferation. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to modulate the activity of certain receptors, such as the adenosine A1 receptor, which is involved in inflammation.
Biochemical and Physiological Effects:
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has various biochemical and physiological effects in the body, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. Inflammatory diseases have also been targeted by 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole due to its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole in lab experiments include its potential therapeutic applications in various diseases and its ability to target specific enzymes and receptors. However, the limitations of using 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole in lab experiments include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
Future research on 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole could focus on identifying more specific targets for its therapeutic applications, as well as improving its solubility and reducing its potential toxicity. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole could be studied in combination with other compounds to enhance its therapeutic effects. Overall, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has significant potential for the development of new therapies in cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole involves several steps, starting with the reaction of 3-methylbenzylamine with paraformaldehyde to form the intermediate 1-(3-methylbenzyl)-2,4,5-trioxopiperazine. This intermediate is then reacted with o-phenylenediamine to form the final product, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole. The overall yield of this process is around 40%.
Wissenschaftliche Forschungsanwendungen
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, have also been targeted by 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole due to its anti-inflammatory properties. Additionally, 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-5-7-14(10-13)11-19-16-9-4-3-8-15(16)18-17(19)12-20-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYUHITKZMWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)




![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)

![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)
![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)